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Compound of Interest

Compound Name:
3-Bromo-4-fluoro-2-

hydroxybenzaldehyde

CAS No.: 856076-73-8

Cat. No.: B2373996 Get Quote

Executive Summary & Chemical Identity
3-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 856076-73-8) is a highly functionalized

aromatic scaffold utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced

materials.[1] Its structure features three distinct reactive handles—an aldehyde, a phenolic

hydroxyl, and an aryl bromide—positioned around a fluorinated core. This unique substitution

pattern makes it an ideal "hub" for diversity-oriented synthesis (DOS), particularly in the

development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors where the

fluorine atom modulates metabolic stability and binding affinity.
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Property Detail

CAS Number 856076-73-8

Molecular Formula C₇H₄BrFO₂

Molecular Weight 219.01 g/mol

IUPAC Name 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Physical State
Off-white to pale yellow solid (low melting point

possible)

Solubility
Soluble in DMSO, DMF, MeOH, DCM; sparingly

soluble in water.[2][3][4]

pKa (Predicted)
~6.5 - 7.0 (Phenolic OH, enhanced acidity due

to ortho-F/Br)

Health, Safety, and Environment (HSE) Protocols
Core Directive: Treat as a potent skin and eye irritant with potential lachrymatory properties.

The combination of aldehyde and halogen functionalities necessitates strict engineering

controls.

Personal Protective Equipment (PPE) Matrix
Respiratory: NIOSH-approved N95 or P100 respirator if dust is generated. Use a chemical

cartridge respirator (organic vapor) if heating or handling large quantities.

Ocular: Chemical splash goggles are mandatory. A face shield is recommended during

synthesis initiation.

Dermal: Double-gloving is required.

Inner Layer: Nitrile (4 mil).

Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

Rationale: Halogenated aromatics can permeate standard latex rapidly.
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Storage & Stability
Temperature: Store at 2°C to 8°C.

Atmosphere: Hygroscopic and air-sensitive.[1] Store under Argon (Ar) or Nitrogen (N₂).

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and aldehyde

oxidation (forming the corresponding benzoic acid).

Analytical Characterization & QC
Before deploying this reagent in synthesis, verify its integrity. Aldehydes are prone to

autoxidation.

Protocol: Purity Verification via ¹H-NMR
Solvent: Dissolve ~10 mg in DMSO-d₆ (CDCl₃ may cause peak broadening of the phenol).

Key Diagnostic Signals:

Aldehyde (-CHO): Singlet at ~10.0 - 10.3 ppm. Note: If a broad singlet appears ~12-13

ppm, the sample has oxidized to the carboxylic acid.

Phenol (-OH): Broad singlet at ~11.0 - 11.5 ppm (exchangeable with D₂O).

Aromatic Region: Two doublets (or multiplets depending on F-coupling) in the 7.0–8.0 ppm

range.

¹⁹F-NMR Check: Essential to confirm the presence of fluorine and absence of defluorinated

byproducts. Expect a signal around -100 to -120 ppm (relative to CFCl₃).

Synthetic Application Protocols
This compound serves as a trifunctional building block. The following protocols outline the three

primary vectors for derivatization.

Workflow Visualization
The diagram below illustrates the orthogonal reactivity of the scaffold.
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Reactivity Hierarchy

3-Bromo-4-fluoro-
2-hydroxybenzaldehyde

Pathway A:
Reductive Amination R-NH2 / NaBH(OAc)3

Pathway B:
Suzuki-Miyaura Coupling

 Ar-B(OH)2 / Pd(0)

Pathway C:
Phenolic Alkylation

 R-X / K2CO3

Secondary Amines
(Scaffold Decoration)

Biaryl Systems
(Core Extension)

Ether Linkers
(PROTAC Anchors)

Click to download full resolution via product page

Figure 1: Orthogonal reactivity map. The aldehyde (Path A) and phenol (Path C) can be

modified under mild conditions, while the aryl bromide (Path B) requires transition metal

catalysis.

Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C3-position with an aryl group. Challenge: The ortho-hydroxyl

group can poison Pd catalysts or lead to dehalogenation. Protection (e.g., as a methoxymethyl

ether) is often recommended, but this protocol uses a ligand-optimized method for the free

phenol.

Reagents:

Substrate: 1.0 equiv

Boronic Acid: 1.2 equiv[5]

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust against steric bulk.

Base: K₂CO₃ (3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:
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Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical: Oxygen inhibits

the catalytic cycle.

Assembly: In a reaction vial, combine the substrate, boronic acid, base, and catalyst.

Initiation: Add the degassed solvent via syringe.[6] Seal the vial immediately.

Reaction: Heat to 80°C for 4–16 hours. Monitor via LC-MS (Target Mass = MW + Ar - Br).

Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to protonate the phenol and

ensure it partitions to the organic layer), then brine. Dry over Na₂SO₄.

Protocol B: "One-Pot" Schiff Base Formation &
Reduction
Objective: Install an amine handle at the aldehyde position.

Reagents:

Substrate: 1.0 equiv

Amine (R-NH₂): 1.1 equiv

Reducing Agent: NaBH(OAc)₃ (1.5 equiv) - Milder than NaBH₄, prevents reduction of the

aldehyde before imine formation.

Acid Catalyst: Acetic Acid (cat., 1-2 drops)

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

Imine Formation: Dissolve substrate and amine in DCE. Add acetic acid. Stir at Room

Temperature (RT) for 1–2 hours.

Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise.
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Completion: Allow to warm to RT and stir overnight.

Quench: Add saturated NaHCO₃ solution. Extract with DCM.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield in Suzuki Coupling
Phenol interference / Catalyst

poisoning.

Protect the phenol as a Benzyl

(Bn) or Methoxymethyl (MOM)

ether prior to coupling.

Aldehyde Peak Missing in

NMR
Oxidation to carboxylic acid.

Check storage conditions. If

oxidized, purify via acid-base

extraction or recrystallization.

Multiple Spots on TLC

(Amination)

Incomplete imine formation or

hydrolysis.

Use molecular sieves (4Å)

during the imine formation step

to remove water.

De-bromination
Pd-catalyzed

hydrodehalogenation.

Switch solvent to

Toluene/Water; reduce

reaction temperature; ensure

rigorous exclusion of O₂.
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(Note: Specific physical data for CAS 856076-73-8 is derived from vendor Certificates of
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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